molecular formula C24H24N4O3 B2436816 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-21-6

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2436816
CAS No.: 1021216-21-6
M. Wt: 416.481
InChI Key: QXDNEZJNGPLZJF-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16(18-12-8-5-9-13-18)25-21(29)20-14-19-22(26(2)24(31)27(3)23(19)30)28(20)15-17-10-6-4-7-11-17/h4-14,16H,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDNEZJNGPLZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolo[2,3-d]pyrimidine core. Common reagents include strong bases such as sodium hydride and solvents like dimethylformamide (DMF). The introduction of functional groups like benzyl and phenylethyl is crucial for enhancing biological activity.

Biological Activity

The compound exhibits significant biological activity through various mechanisms:

  • Target Interaction : The primary targets include receptor tyrosine kinases (RTKs) such as:
    • Vascular endothelial growth factor receptor-2 (VEGFR-2)
    • Platelet-derived growth factor receptor-β (PDGFR-β)
    • Epidermal growth factor receptor (EGFR)
  • Inhibition of Angiogenesis : By inhibiting VEGFR-2 and PDGFR-β, the compound effectively disrupts angiogenic signaling pathways which are critical in tumor growth and metastasis.
  • Impact on Microtubules : The compound also inhibits tubulin assembly, similar to combretastatin A-4, affecting cellular proliferation and survival pathways.

Pharmacokinetics

The pharmacokinetic profile indicates good solubility in water when formulated as its hydrochloride salt. This enhances its bioavailability and therapeutic potential in vivo.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various cancer models. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in human tumor cell lines such as HeLa and HCT116 with IC50 values in the micromolar range .
  • Case Study 2 : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Inhibition of VEGFR-2Disruption of angiogenesis
Inhibition of PDGFR-βSuppression of tumor growth
Tubulin assembly inhibitionReduced cell proliferation
Anticancer efficacySignificant reduction in tumor size

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a therapeutic agent in several studies. Its structural features contribute to its biological activity, making it a candidate for drug development.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antitumor properties. The compound can potentially inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways. For instance, similar compounds have been reported to target fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme associated with glucose metabolism and implicated in diabetes management. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control .

Neurological Applications

There is emerging evidence that pyrrolo[2,3-d]pyrimidine derivatives may have neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to influence neurological pathways and potentially treat conditions such as Alzheimer's disease or other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can be achieved through various methods:

One-Pot Synthesis

A notable approach involves a one-pot three-component reaction that simplifies the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This method is advantageous due to its efficiency and high yield . The reaction typically involves the condensation of arylglyoxals with dimethylurea and barbituric acid derivatives under mild conditions.

Catalytic Methods

The use of catalysts such as tetrabutylammonium bromide (TBAB) has been reported to enhance the reaction efficiency and product yield in the synthesis of similar compounds . This method allows for the formation of polyfunctionalized derivatives that may exhibit enhanced biological activity.

Case Studies

Several case studies highlight the efficacy and application of this compound:

Case Study 1: Anticancer Properties

In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Diabetes Management

Clinical trials involving DPP-IV inhibitors have shown significant improvements in glycemic control among diabetic patients. Compounds structurally related to this pyrrolo derivative were effective in lowering blood sugar levels while maintaining safety profiles .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 7-benzyl-substituted pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted benzyl groups with pyrrolo[2,3-d]pyrimidine cores under nitrogen protection, using reagents like Piv₂O at 100–120°C for 2 hours .
  • Step 2: Chlorination with POCl₃ under reflux, followed by quenching with water and pH adjustment (8–9) to isolate intermediates .
  • Step 3: Coupling with aryl amines (e.g., 4-chloroaniline or 2-fluoro-4-chlorophenylamine) in iPrOH with catalytic HCl, refluxed for 12 hours to introduce the N-phenylethyl group .
  • Purification: Silica gel column chromatography or thin-layer chromatography (TLC) with solvent systems like CHCl₃/CH₃OH (10:1) .

Basic: How is structural confirmation achieved for novel pyrrolo[2,3-d]pyrimidine analogs?

Answer:
Key analytical techniques include:

  • ¹H NMR: To verify substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.74–7.44 ppm for aryl groups) .
  • HRMS: For molecular weight validation (e.g., compound 13 in : C₂₁H₂₀ClN₅O₂ with 0.18 H₂O) .
  • TLC: To monitor reaction progress and purity (Rf values reported for compounds like 0.48 in CHCl₃/CH₃OH) .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Answer:
Critical factors include:

  • Catalyst and solvent selection: Use of iPrOH with HCl enhances nucleophilic substitution efficiency in aryl coupling steps, achieving yields up to 68% .
  • Temperature control: Reflux conditions (e.g., 70°C for NaOH-mediated deprotection) minimize side reactions .
  • Substituent effects: Electron-withdrawing groups (e.g., Cl or Br) on aryl amines improve reactivity, as seen in 53–90% yields for bromophenyl-substituted derivatives .

Advanced: How are structure-activity relationship (SAR) studies designed for kinase inhibition?

Answer:
SAR strategies involve:

  • Systematic substitution: Varying benzyl (e.g., 2,4-dichlorobenzyl vs. 1-naphthylmethyl) and aryl groups (e.g., 4-chlorophenyl vs. 2-fluoro-4-chlorophenyl) to assess steric/electronic effects .
  • Biological assays: In vitro kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituents with IC₅₀ values .
  • Comparative analysis: Compounds with 2,5-dimethoxybenzyl groups (e.g., compound 12 in ) show enhanced activity due to improved hydrophobic interactions .

Advanced: How can contradictory biological activity data between analogs be resolved?

Answer:
Approaches include:

  • Dose-response studies: Testing compounds across a concentration range (e.g., 0.1–100 µM) to identify true potency differences .
  • Molecular docking: Simulating binding modes to explain why 2-fluoro-4-chlorophenyl analogs (compound 9 in ) may have lower activity due to steric clashes .
  • Counter-screening: Assessing selectivity against unrelated kinases to rule off-target effects .

Basic: What strategies address poor solubility during in vitro testing?

Answer:

  • Co-solvent systems: Use DMSO (≤1% v/v) or DMF for initial stock solutions, diluted in assay buffers .
  • Salt formation: Converting free bases to hydrochloride salts (e.g., compound 8 in ) improves aqueous solubility .

Advanced: How is metabolic stability evaluated for lead compounds?

Answer:

  • Microsomal assays: Incubate compounds with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS over 60 minutes .
  • CYP450 inhibition screening: Identify metabolites using recombinant enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: What computational methods guide the design of selective kinase inhibitors?

Answer:

  • Pharmacophore modeling: Identify key hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic pockets .
  • MD simulations: Simulate binding stability over 100 ns to compare interactions of 7-benzyl vs. 6-(2-phenylethyl) derivatives .

Basic: How are intermediates characterized during synthesis?

Answer:

  • Melting points: Sharp mp ranges (e.g., 188°C for compound 13) confirm purity .
  • IR spectroscopy: Detect functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹ for amides) .

Advanced: How to troubleshoot low yields in final coupling steps?

Answer:

  • Reagent stoichiometry: Use 1.5 equivalents of aryl amines to drive reactions to completion .
  • Acid catalysis: Add 6 drops of conc. HCl to activate the pyrimidine ring for nucleophilic attack .

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